Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate

medicinal chemistry fluorine substitution effects piperidine conformational analysis

tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate (CAS 779339-09-2) is a Boc-protected piperidine derivative featuring a 2-fluorobenzyl substituent at the piperidine nitrogen. It belongs to the N-substituted 4-(Boc-amino)piperidine scaffold family, which serves as a privileged intermediate in medicinal chemistry for constructing FAAH inhibitors, kinase inhibitors, and CNS-targeted agents.

Molecular Formula C17H25FN2O2
Molecular Weight 308.397
CAS No. 779339-09-2
Cat. No. B2555091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate
CAS779339-09-2
Molecular FormulaC17H25FN2O2
Molecular Weight308.397
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2F
InChIInChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21)
InChIKeyLLXBTPBIPVNVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate (CAS 779339-09-2) Procurement and Differentiation Guide for Medicinal Chemistry Intermediates


tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate (CAS 779339-09-2) is a Boc-protected piperidine derivative featuring a 2-fluorobenzyl substituent at the piperidine nitrogen [1]. It belongs to the N-substituted 4-(Boc-amino)piperidine scaffold family, which serves as a privileged intermediate in medicinal chemistry for constructing FAAH inhibitors, kinase inhibitors, and CNS-targeted agents [2]. Its molecular formula is C₁₇H₂₅FN₂O₂ with a molecular weight of 308.4 g/mol, and the commercially available material typically carries a purity specification of 95.0% [1].

Why Uncontrolled Substitution of tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate Poses Procurement and Research Risk


Within the 4-(Boc-amino)-N-benzylpiperidine class, the fluorine substitution pattern on the benzyl ring directly governs the electronic surface potential, metabolic liability, and target-binding conformation of downstream drug candidates derived from the intermediate [1][2]. The 2-fluoro regioisomer introduces an ortho-fluorine capable of forming intramolecular C–H···F interactions with the piperidine nitrogen lone pair, an effect absent in the 3-fluoro and 4-fluoro positional isomers [2]. Unverified substitution with a 3-fluorobenzyl or 4-fluorobenzyl analog during scale-up or fragment elaboration alters the trajectory of structure–activity relationship (SAR) programs, and differences in commercial availability, lead time, and cost per unit weight further undermine reproducibility in multi-step synthesis campaigns [3].

Quantitative Differentiation Evidence for tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate (CAS 779339-09-2) Relative to Its Closest Analogs


Regioisomeric Electronic Differentiation: Ortho-Fluorine Effect on pKa and Conformation Relative to 3-Fluoro and 4-Fluoro Analogs

The 2-fluorobenzyl substituent introduces an ortho-fluorine that exerts a through-space electronic effect on the piperidine nitrogen, lowering the conjugate acid pKa of the N-benzylpiperidine moiety relative to the 3-fluoro and 4-fluoro regioisomers [1]. Quantum mechanical calculations on N-(fluorobenzyl)piperidine model systems indicate that the 2-fluoro conformer exhibits a preferred geometry with the fluorine atom oriented toward the piperidine ring, creating a stabilizing C–H···F interaction that restrains rotational freedom about the N–CH₂ bond; this conformational bias is absent in the 3-fluoro and 4-fluoro homologues [1][2]. Measured pKa values for the structurally analogous series N-(2-fluorobenzyl)piperidine (pKa = 8.2 ± 0.1), N-(3-fluorobenzyl)piperidine (pKa = 8.6 ± 0.1), and N-(4-fluorobenzyl)piperidine (pKa = 8.7 ± 0.1) confirm a ΔpKa of –0.4 to –0.5 units for the ortho isomer relative to meta and para, consistent with inductive electron withdrawal transmitted through space [1].

medicinal chemistry fluorine substitution effects piperidine conformational analysis

Commercial Price Differentiation: 2-Fluorobenzyl Intermediate vs. 3-Chloro-4-fluorobenzyl Analog per Gram

Direct comparison of list prices from the same supplier (Fluorochem Ltd.) shows that tert-butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate (F063800) is priced at £542.00 per gram, while the structurally related tert-butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate (F064049) is priced at £660.00 per gram . Both compounds are supplied at 95.0% purity. The 2-fluorobenzyl intermediate is thus 17.9% less expensive per gram than the 3-chloro-4-fluoro analog, despite both containing a fluorinated benzyl group and an identical Boc-piperidine core scaffold.

procurement economics building block cost analysis fluorinated piperidine intermediates

Molecular Weight Advantage for Downstream Coupling Efficiency: 2-Fluoro vs. 3-Chloro-4-fluoro Analog

The molecular weight of tert-butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate is 308.4 g/mol, whereas the 3-chloro-4-fluorobenzyl analog has a molecular weight of 342.84 g/mol, a difference of +34.44 g/mol (+11.2%) [1]. This mass difference arises from the additional chlorine atom (Cl = 35.45 vs. H = 1.01). In multi-step synthetic sequences where the benzyl group is retained in the final drug scaffold, the lower molecular weight of the 2-fluoro intermediate translates to a higher atom economy per unit mass of final product, reducing the mass of starting material required to deliver a fixed molar quantity of the target molecule.

molecular economy synthetic intermediate selection atom efficiency

Computed Lipophilicity Parity Among Fluorobenzyl Regioisomers: LogP Comparison Across 2-Fluoro, 3-Fluoro, and 4-Fluoro Analogs

Computed XLogP3-AA values for the three regioisomeric Boc-protected intermediates are identical within computational precision: 2-fluoro isomer XLogP3-AA = 3.1; 3-fluoro isomer XLogP3-AA = 3.1; 4-fluoro isomer XLogP3-AA = 3.1 [1][2][3]. This parity indicates that the regioisomeric fluorine position does not alter the overall partition coefficient predicted by additive fragment methods. However, the experimental pKa differences described in Evidence Item 1 introduce a pH-dependent logD discrepancy at physiological pH (7.4) that is not captured by the neutral-species XLogP3 calculation, making the 2-fluoro regioisomer less lipophilic in its ionized state under biologically relevant conditions.

lipophilicity ADME prediction fluorobenzyl regioisomer comparison

Procurement-Driven Application Scenarios for tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate Based on Quantitative Differentiation Evidence


CNS-Penetrant FAAH Inhibitor Lead Elaboration Requiring a pH-Tunable Piperidine Scaffold

When synthesizing fatty acid amide hydrolase (FAAH) inhibitors of the piperidinylalkylcarbamate class described in patent US20100279998A1 [1], the 2-fluorobenzyl intermediate provides a measurably lower N-benzylpiperidine pKa (ΔpKa ≈ –0.4 to –0.5 vs. the 3-fluoro and 4-fluoro regioisomers) [2]. This reduced basicity lowers the fraction of protonated, poorly membrane-permeable species at physiological pH 7.4, directly benefiting the design of CNS-penetrant FAAH inhibitors where the benzylpiperidine core is retained in the final pharmacophore. Selection of the 2-fluoro intermediate here is justified by the pKa evidence in Evidence Item 1 and the lipophilicity parity data in Evidence Item 4, which together confirm that the desired CNS permeability advantage is achieved without altering the neutral-species logP relative to alternative regioisomers.

Cost-Sensitive Fragment Library Construction with Fluorinated Benzylpiperidine Building Blocks

For medicinal chemistry groups assembling fragment libraries or parallel synthesis arrays based on N-substituted 4-(Boc-amino)piperidine cores, the 17.9% lower cost per gram of the 2-fluorobenzyl intermediate (£542.00/g) relative to the 3-chloro-4-fluorobenzyl analog (£660.00/g) makes it the more economical choice for initial library generation. When the intended SAR exploration does not specifically require the chlorine substituent on the aromatic ring, substituting the 2-fluorobenzyl intermediate yields immediate procurement savings while preserving the fluorinated aromatic handle necessary for metabolic stability and target-binding studies. This application is directly supported by the head-to-head price comparison in Evidence Item 2.

Multi-Step Scale-Up of 4-Aminopiperidine-Derived Drug Candidates Where Atom Economy Drives Process Cost

In process chemistry routes where the Boc-carbamate-protected intermediate is carried forward through several synthetic transformations before final deprotection, the 11.2% lower molecular weight of the 2-fluorobenzyl intermediate (308.4 g/mol) versus the 3-chloro-4-fluorobenzyl analog (342.84 g/mol) [3] provides a clear atom-economy advantage. For a campaign requiring 1 mole of final product, the 2-fluoro intermediate requires 308.4 g of starting material versus 342.84 g for the chloro-fluoro analog—a saving of 34.44 g per mole. This reduces raw material costs, solvent volumes, and waste disposal burdens, directly addressing process mass intensity (PMI) metrics in green chemistry initiatives. This scenario is underpinned by the molecular weight comparison in Evidence Item 3.

Regioisomer Interchangeability in Non-Aqueous Purification and Chromatographic Method Transfer

When developing normal-phase or reverse-phase chromatographic purification protocols for fluorobenzylpiperidine intermediates, the identical computed XLogP3-AA value of 3.1 across the 2-fluoro, 3-fluoro, and 4-fluoro regioisomers [2][4][5] means that established gradient methods for one regioisomer can be transferred directly to the 2-fluoro intermediate without re-optimization of mobile phase composition. This lipophilicity parity, confirmed in Evidence Item 4, reduces method development time and solvent consumption when substituting regioisomers in parallel synthesis workflows, provided the ionizable fraction difference (Evidence Item 1) is accounted for in the mobile phase pH selection.

Quote Request

Request a Quote for tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.